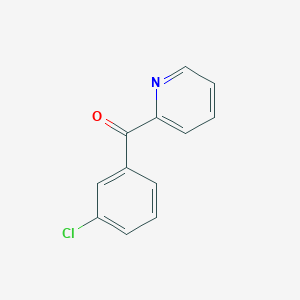
(3-Chlorophenyl)(pyridin-2-yl)methanone
Vue d'ensemble
Description
“(3-Chlorophenyl)(pyridin-2-yl)methanone” is a chemical compound with the CAS Number: 73742-07-1. It has a molecular weight of 217.65 . The IUPAC name for this compound is (3-chlorophenyl) (2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(pyridin-2-yl)methanone” is represented by the linear formula C12 H8 Cl N O . The InChI Code for this compound is 1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(pyridin-2-yl)methanone” is a solid at room temperature .Applications De Recherche Scientifique
Biocatalytic Synthesis : A study by (Ni, Zhou, & Sun, 2012) explored the biocatalytic synthesis of a chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp. This process involved the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone.
Molecular Structure and Antimicrobial Activity : Research by (Sivakumar et al., 2021) focused on the molecular structure, spectroscopic, and antimicrobial activity of a related compound. They conducted a comprehensive study involving quantum chemical analysis, molecular docking, and evaluation of antimicrobial effects.
Synthesis in Organic Process Research : (Kopach et al., 2010) discussed the process development and pilot-plant synthesis of a compound structurally similar to (3-Chlorophenyl)(pyridin-2-yl)methanone, focusing on improving yield and purity for pharmaceutical applications.
Molecular Docking Studies for Anticancer Agents : A study by (Katariya, Vennapu, & Shah, 2021) synthesized novel compounds incorporating (3-Chlorophenyl)(pyridin-2-yl)methanone and evaluated their potential as anticancer and antimicrobial agents using molecular docking studies.
Photocatalytic Degradation Studies : (Fui et al., 2016) synthesized Ru(II) bipyridyl photocatalysts using (2-chlorophenyl)(3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanone, demonstrating their application in photocatalytic degradation.
Whole-Cell Biocatalytic Synthesis : (Chen et al., 2021) utilized recombinant E. coli as a whole-cell catalyst for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, focusing on green and efficient synthesis methods.
Orientations Futures
Propriétés
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEIFMBOVCPJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444035 | |
| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(pyridin-2-yl)methanone | |
CAS RN |
73742-07-1 | |
| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





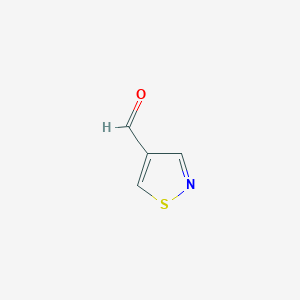
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)

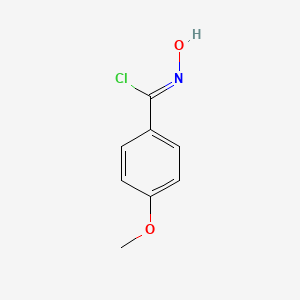
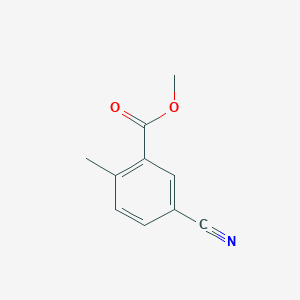
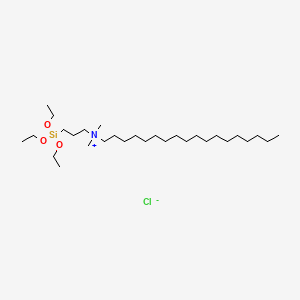

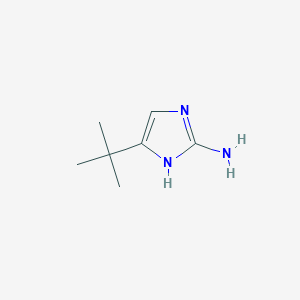
![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

